N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a benzimidazole core linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridine moiety. This structure combines two pharmacologically significant motifs: benzimidazoles are known for their roles in kinase inhibition and antimicrobial activity , while triazolopyridines are frequently explored for their anticancer and anti-inflammatory properties .
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N6O/c1-23-12-19-14-11-13(8-9-15(14)23)20-18(25)7-4-6-17-22-21-16-5-2-3-10-24(16)17/h2-3,5,8-12H,4,6-7H2,1H3,(H,20,25) |
InChI Key |
LPSMHILCSSMWML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the triazolopyridine moiety: This step may involve the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine carboxaldehyde.
Coupling of the two moieties: The final step could involve the coupling of the benzimidazole and triazolopyridine intermediates using a suitable linker, such as a butanamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and triazolopyridine moieties may bind to these targets, disrupting their normal function and leading to the desired biological effect. Pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives reported in European Patent Applications (2022/06) . Below is a comparative analysis based on substituents, scaffold modifications, and inferred pharmacological implications:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound uses a benzimidazole-triazolopyridine system, whereas analogs in –2 feature pyrrolotriazolopyrazine cores. Pyrrolotriazolopyrazines are bulkier and may exhibit distinct binding kinetics compared to the target’s triazolopyridine . The butanamide linker in the target compound contrasts with cyclopentyl or bicyclooctane scaffolds in analogs.
Substituent Effects :
- The 1-methyl group on the benzimidazole in the target compound could mitigate oxidative metabolism, a common issue with unsubstituted benzimidazoles . In contrast, analogs with sulfonamide or aniline groups () may offer stronger hydrogen-bonding interactions with targets.
Bioavailability and Solubility :
- The bicyclooctane-sulfonamide analog () likely has superior solubility due to the sulfonamide’s polarity, whereas the target’s butanamide linker balances lipophilicity and solubility .
Research Findings and Limitations
- Patent Data : The compounds in –2 are patented for undisclosed therapeutic applications, limiting direct functional comparisons. However, structural trends suggest that pyrrolotriazolopyrazine derivatives prioritize steric bulk for target engagement, while the target compound’s benzimidazole-triazolopyridine system may favor interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
- Experimental Gaps: No IC50, pharmacokinetic, or toxicity data are publicly available for the target compound or its analogs. Further studies are required to validate inferred structure-activity relationships.
Biological Activity
N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a triazolopyridine moiety through a butanamide chain. Its molecular formula is with a molecular weight of approximately 376.5 g/mol. The structural complexity contributes to its biological activity by allowing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial properties. Below are key findings related to its biological activities:
Anticancer Activity
- Mechanism of Action : this compound has been shown to inhibit specific cellular pathways involved in tumor growth and metastasis. It targets various enzymes and receptors that play crucial roles in cancer cell proliferation and survival.
-
Case Studies :
- In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent response with IC50 values in the micromolar range.
- A study published in Pharmacological Reviews highlighted the effectiveness of benzimidazole derivatives in cancer treatment, noting that compounds with similar structures often exhibit promising anticancer activity due to their ability to interfere with DNA synthesis and repair mechanisms .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has shown potent antimicrobial effects against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting critical metabolic pathways.
-
Research Findings :
- In comparative studies, this compound exhibited superior antimicrobial activity compared to traditional antibiotics like metronidazole .
- A recent study indicated that compounds containing the triazole moiety often possess enhanced antifungal properties, making this compound a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The unique combination of benzimidazole and triazole functionalities enhances the biological activity of this compound compared to other similar compounds lacking one of these moieties. The following table summarizes the structural variations and their corresponding biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(1-methyl-1H-benzimidazol-5-yl)-4-[triazolo[4,3-a]pyridin-3-yl]butanamide | C18H18N6O | Anticancer, Antimicrobial |
| 4-(1H-benzimidazol-2-yloxy)-N-(pyridin-3-yloxy)butanamide | C18H20N6O2 | Moderate Antimicrobial |
| 5-(benzimidazolyl)-4-(triazolopyridinyl)butanamide | C19H22N6O | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
